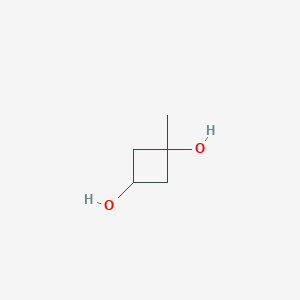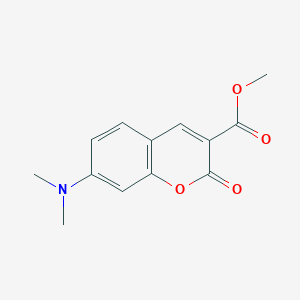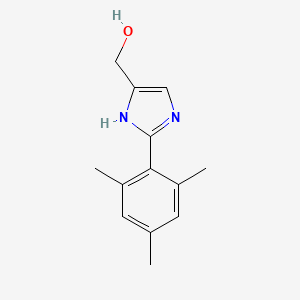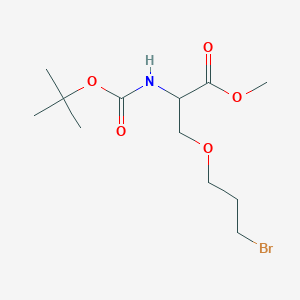
1-Methylcyclobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutane-1,3-diol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclobutane ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutane-1,3-dione using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutane-1,3-dione. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form this compound derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products:
Oxidation: 1-Methylcyclobutane-1,3-dione or 1-methylcyclobutane-1,3-dicarboxylic acid.
Reduction: Various saturated derivatives of this compound.
Substitution: 1-Methylcyclobutane-1,3-dichloride or 1-methylcyclobutane-1,3-dibromide.
Aplicaciones Científicas De Investigación
1-Methylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cycloalkanes and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Methylcyclopentane-1,3-diol: Features a five-membered ring, leading to variations in ring strain and stability.
1,2-Dimethylcyclobutane-1,3-diol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-Methylcyclobutane-1,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
2411494-73-8 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
1-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)2-4(6)3-5/h4,6-7H,2-3H2,1H3 |
Clave InChI |
JBKPAMWOSAMZIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)

![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)







![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
